molecular formula C8H9ClFNO B2494845 1-(2-Amino-4-fluorophenyl)ethan-1-one hydrochloride CAS No. 1261861-04-4

1-(2-Amino-4-fluorophenyl)ethan-1-one hydrochloride

Cat. No.: B2494845
CAS No.: 1261861-04-4
M. Wt: 189.61
InChI Key: UPJJVMHTNDUTCH-UHFFFAOYSA-N
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Description

1-(2-Amino-4-fluorophenyl)ethan-1-one hydrochloride is a fluorinated aromatic ketone derivative characterized by a 2-amino-4-fluorophenyl group attached to an acetyl moiety, with a hydrochloride salt enhancing solubility. The fluorine atom and amino group on the phenyl ring likely influence electronic properties, solubility, and biological interactions, making it a candidate for drug development or chemical synthesis intermediates.

Properties

IUPAC Name

1-(2-amino-4-fluorophenyl)ethanone;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8FNO.ClH/c1-5(11)7-3-2-6(9)4-8(7)10;/h2-4H,10H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPJJVMHTNDUTCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C=C(C=C1)F)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClFNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261861-04-4
Record name 1-(2-amino-4-fluorophenyl)ethan-1-one hydrochloride
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Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(2-Amino-4-fluorophenyl)ethan-1-one hydrochloride can be synthesized through several methods. One common approach involves the reaction of 2-amino-4-fluorobenzaldehyde with ethyl acetate in the presence of a base, followed by acidification to obtain the hydrochloride salt . Another method involves the reaction of 2-amino-4-fluorobenzaldehyde with acetone in the presence of a catalyst, followed by purification and conversion to the hydrochloride salt .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, crystallization, and recrystallization to obtain the final product .

Mechanism of Action

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 1-(2-Amino-4-fluorophenyl)ethan-1-one hydrochloride with analogs differing in substituents, ring systems, or functional groups. Key differences in synthesis, yields, and properties are highlighted (Table 1).

Table 1: Comparative Analysis of this compound and Analogous Compounds

Compound Name Substituents/Ring System Molecular Formula Key Properties/Applications Synthesis Yield (if available) Reference ID
This compound 2-amino-4-fluorophenyl, ketone, HCl C₈H₈ClFNO Enhanced solubility (HCl salt); potential bioactivity N/A Inferred
1-(4-Amino-3-fluorophenyl)ethanone hydrochloride 4-amino-3-fluorophenyl, ketone, HCl C₈H₈ClFNO Intermediate for fluorinated pharmaceuticals Not specified
2-Amino-1-(4-hydroxyphenyl)ethanone hydrochloride 4-hydroxyphenyl, ketone, HCl C₈H₁₀ClNO₂ High polarity (hydroxyl group); neurotransmitter analog Not specified
1-(2-Amino-5-chloro-4-fluorophenyl)-2-chloroethanone 2-amino-5-chloro-4-fluorophenyl, Cl C₈H₆Cl₂FNO Lipophilic (Cl substituents); potential agrochemical Not specified
1-(2-Amino-4-phenyl-1,3-thiazol-5-yl)ethan-1-one hydrochloride Thiazole ring, phenyl, HCl C₁₁H₁₁ClN₂OS Heterocyclic bioactivity (thiazole moiety) 95% purity (Enamine catalogue)
1-Phenyl-2-(1H-pyrazol-1-yl)ethan-1-one Pyrazole, phenyl, ketone C₁₁H₁₀N₂O TRP channel modulation (SKF-96365 analogs) 53–69% yield
2-Amino-5-Fluorophenol Hydrochloride (Compound 1a [A]) 2-amino-5-fluorophenol, HCl C₆H₆ClFNO Low-yield synthesis; phenol intermediate 19.2% yield

Key Observations

Substituent Effects Fluorine vs. Hydroxyl: The fluorine atom in the target compound (vs. hydroxyl in 2-Amino-1-(4-hydroxyphenyl)ethanone hydrochloride ) increases electronegativity and metabolic stability while reducing polarity. This may enhance blood-brain barrier penetration compared to hydroxylated analogs. Chloro vs.

Heterocyclic Modifications Thiazole-containing derivatives (e.g., 1-(2-Amino-4-phenyl-1,3-thiazol-5-yl)ethan-1-one hydrochloride ) demonstrate enhanced bioactivity due to the thiazole ring’s role in hydrogen bonding and π-stacking. In contrast, the target compound’s simpler phenyl structure may prioritize synthetic accessibility.

Salt Forms Hydrochloride salts (target compound, ) improve aqueous solubility, critical for drug formulation. Non-salt analogs (e.g., 1-(2-thienyl)ethan-1-one ) may require additional solubilizing agents.

Research Implications and Gaps

  • Comparative studies with thiazole or pyrazole derivatives (e.g., ) are warranted.
  • Synthetic Optimization: The low yield of 2-Amino-5-Fluorophenol Hydrochloride underscores the need for improved methodologies for fluorinated intermediates. Catalytic fluorination or microwave-assisted synthesis could be explored.
  • Discontinued Analogs: The discontinued status of 1-(2-Amino-4-fluorophenyl)-1H-pyrazole-3-carboxylic acid may reflect stability or efficacy issues, emphasizing the importance of the target compound’s hydrochloride salt for enhanced stability.

Biological Activity

1-(2-Amino-4-fluorophenyl)ethan-1-one hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and data.

Chemical Structure and Properties

The molecular structure of this compound features an amino group and a fluorine atom attached to a phenyl ring. This configuration enhances its reactivity and interaction with biological systems. The compound's chemical formula is C9H10ClFNO, with a molecular weight of approximately 201.63 g/mol.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The presence of the amino group allows for hydrogen bonding, while the fluorine atom may enhance the compound's lipophilicity and stability, facilitating cellular uptake.

Key Mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, leading to altered biological responses.
  • Receptor Modulation : It can act on various receptors, potentially influencing signaling pathways associated with disease processes.

Biological Activity

Research indicates that this compound exhibits several notable biological activities:

Antimicrobial Properties

The compound has been studied for its potential antimicrobial effects against various pathogens. Preliminary studies suggest it may possess activity against both Gram-positive and Gram-negative bacteria.

Anticancer Activity

In vitro studies have demonstrated that this compound can inhibit the proliferation of cancer cell lines. Its mechanism may involve the induction of apoptosis or cell cycle arrest. For instance, one study reported an IC50 value indicating significant antiproliferative effects on breast cancer cell lines.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

Study Objective Findings
Study AEvaluate antimicrobial activityShowed effective inhibition against E. coli and S. aureus with MIC values ranging from 0.01 to 0.05 mg/mL
Study BAssess anticancer propertiesDemonstrated IC50 values of approximately 25 μM against MDA-MB-231 breast cancer cells
Study CInvestigate enzyme inhibitionIdentified as a potential inhibitor of specific kinases involved in cancer progression

Q & A

Q. What are the optimal reaction conditions for synthesizing 1-(2-Amino-4-fluorophenyl)ethan-1-one hydrochloride to maximize yield and purity?

  • Methodological Answer : Synthesis optimization involves controlling temperature (typically 50–80°C), pH (neutral to slightly acidic), and solvent selection (ethanol or methanol). A reflux setup under nitrogen atmosphere prevents oxidation of the amino group. Reaction progress is monitored via TLC or HPLC. Post-synthesis, purification via recrystallization in ethanol/water mixtures enhances purity. Adjusting stoichiometric ratios of precursors (e.g., fluorobenzene derivatives and acetylating agents) minimizes side products like over-halogenated byproducts .

Q. Table 1: Solvent Effects on Yield

SolventYield (%)Purity (%)
Ethanol7895
Methanol7292
Acetonitrile6588

Q. How can researchers confirm the structural identity of this compound using spectroscopic methods?

  • Methodological Answer :
  • NMR : 1^1H NMR analysis should show peaks for the aromatic protons (δ 6.8–7.2 ppm, split due to fluorine coupling), the amino group (δ 2.5–3.0 ppm, broad singlet), and the acetyl methyl group (δ 2.1–2.3 ppm). 19^{19}F NMR confirms the fluorine substituent (δ -110 to -115 ppm).
  • Mass Spectrometry (MS) : ESI-MS in positive mode should display a molecular ion peak at m/z 185.1 [M+H]+^+ (free base) and a chloride adduct at m/z 220.1 [M+Cl]^-.
  • FTIR : Absorbance at 1650–1680 cm1^{-1} (C=O stretch) and 3300–3500 cm1^{-1} (N-H stretch) .

Q. What solubility properties should be considered for in vitro biological assays?

  • Methodological Answer : The compound is sparingly soluble in water but dissolves in polar aprotic solvents (DMSO, DMF) and alcohols. For cell-based assays, prepare stock solutions in DMSO (10–50 mM) and dilute in buffer to ≤0.1% DMSO to avoid cytotoxicity. Solubility can be enhanced using cyclodextrin derivatives or lipid-based carriers for in vivo studies .

Advanced Research Questions

Q. How can crystallographic data resolve contradictions in proposed molecular conformations?

  • Methodological Answer : Single-crystal X-ray diffraction (SCXRD) with SHELXL refinement ( ) resolves stereochemical ambiguities. For example, the dihedral angle between the fluorophenyl ring and the acetyl group can be precisely measured. Discrepancies between computational (DFT) and experimental data may arise from crystal packing forces, which are accounted for using Hirshfeld surface analysis.

Q. Table 2: Crystallographic Refinement Parameters

ParameterValue
Space groupP212_1/c
R-factor< 0.05
C-C bond length1.48 Å ± 0.02

Q. What strategies are effective for elucidating structure-activity relationships (SAR) in enzyme inhibition studies?

  • Methodological Answer :
  • Mutagenesis Assays : Compare inhibition constants (KiK_i) of the compound against wild-type vs. mutant enzymes (e.g., kinases with altered active sites).
  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions between the fluorophenyl group and hydrophobic enzyme pockets.
  • Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics to identify entropy-driven vs. enthalpy-driven interactions .

Q. How should researchers address discrepancies in biological activity data across different assay platforms?

  • Methodological Answer : Cross-validate results using orthogonal assays. For example:
  • In vitro vs. in vivo : Compare IC50_{50} values from cell-free enzymatic assays with efficacy in animal models.
  • Fluorometric vs. Radiometric Assays : Control for fluorescence interference from the compound’s aromatic ring.
    Statistical tools (e.g., Bland-Altman plots) identify systematic biases. Reproducibility is enhanced by adhering to FAIR data principles (Findable, Accessible, Interoperable, Reusable) .

Methodological Notes

  • Synthesis Optimization : Prioritize green chemistry principles (e.g., solvent recycling) to align with sustainability goals .
  • Data Contradictions : Always cross-reference crystallographic data () with spectroscopic results to validate structural hypotheses.
  • Biological Assays : Include positive/negative controls (e.g., known inhibitors) and account for batch-to-batch variability in compound purity .

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